2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid
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Overview
Description
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid is an organic compound characterized by the presence of a chloro, hydroxy, and methoxy substituent on a benzylidene ring, along with a malonic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid typically involves the condensation of 2-chloro-4-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the benzylidene moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 2-(2-chloro-4-oxo-5-methoxybenzylidene)malonic acid
Reduction: Formation of this compound
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. For example, its hydroxy and methoxy groups can form hydrogen bonds with active sites of enzymes, affecting their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-hydroxybenzaldehyde
- 2-Hydroxy-5-methoxybenzaldehyde
- Malonic acid derivatives
Uniqueness
2-(2-Chloro-4-hydroxy-5-methoxybenzylidene)malonic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methoxy substituents on the benzylidene ring, along with the malonic acid moiety, makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[(2-chloro-4-hydroxy-5-methoxyphenyl)methylidene]propanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO6/c1-18-9-3-5(7(12)4-8(9)13)2-6(10(14)15)11(16)17/h2-4,13H,1H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLMMQHUEDQKBQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=C(C(=O)O)C(=O)O)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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